6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its distinctive structure, featuring a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position. Its chemical structure can be represented by the International Chemical Identifier number 1232030-55-5. The compound has garnered interest for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound is classified as a pyrido[2,3-d]pyrimidinone, which is a type of nitrogen-containing heterocyclic compound. It is of particular interest in pharmaceutical research due to its biological activity and potential therapeutic applications, especially in oncology.
The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. A common synthetic route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to facilitate the formation of the desired product.
The molecular formula of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is C12H14BrN3OS. The compound features a fused ring system that contributes to its stability and reactivity.
Key structural features include:
The three-dimensional conformation plays a crucial role in its biological activity, particularly in interactions with target enzymes .
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can undergo various chemical transformations:
Substitution Reactions: The bromine atom can be substituted with different functional groups using palladium catalysts.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones and can be reduced back to sulfide under appropriate conditions.
The mechanism of action for 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one primarily involves its inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). By binding to these kinases, the compound disrupts cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent .
Relevant data regarding melting point or boiling point are not extensively documented but are critical for practical applications in chemical synthesis and formulation .
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4